6''-Malonylcosmosiin
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Overview
Description
6’'-Malonylcosmosiin is a flavonoid-7-O-glycoside, a class of phenolic compounds containing a flavonoid moiety that is O-glycosidically linked to a carbohydrate moiety at the C7-position . It has been detected in various herbs and spices . The compound is known for its potential biomarker properties for the consumption of these foods .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 6’'-Malonylcosmosiin are not well-documented. it is likely that large-scale production would involve similar glycosylation reactions as those used in laboratory synthesis, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6’'-Malonylcosmosiin undergoes various chemical reactions, including:
Oxidation: The flavonoid moiety can be oxidized to form quinones.
Reduction: The carbonyl groups in the flavonoid structure can be reduced to alcohols.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions include quinones, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6’'-Malonylcosmosiin has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 6’'-Malonylcosmosiin involves its interaction with various molecular targets and pathways. The flavonoid moiety can interact with enzymes and receptors involved in oxidative stress and inflammation . The glycoside linkage may also play a role in its bioavailability and metabolism .
Comparison with Similar Compounds
Similar Compounds
Cosmosiin: A flavonoid glycoside similar to 6’'-Malonylcosmosiin but without the malonyl group.
Malonylgenistin: Another malonylated flavonoid glycoside with similar properties.
Uniqueness
6’'-Malonylcosmosiin is unique due to its specific glycosylation pattern and the presence of the malonyl group, which may influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
3-oxo-3-[[3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O13/c25-11-3-1-10(2-4-11)15-7-14(27)20-13(26)5-12(6-16(20)36-15)35-24-23(33)22(32)21(31)17(37-24)9-34-19(30)8-18(28)29/h1-7,17,21-26,31-33H,8-9H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWAQRJFONLTSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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